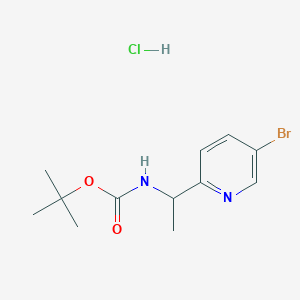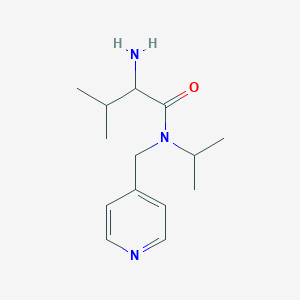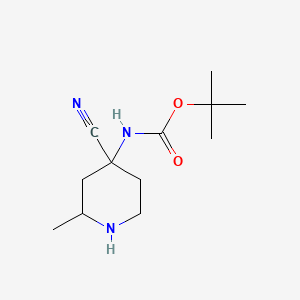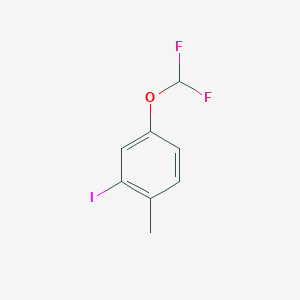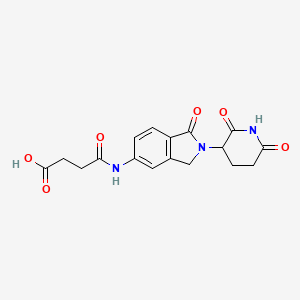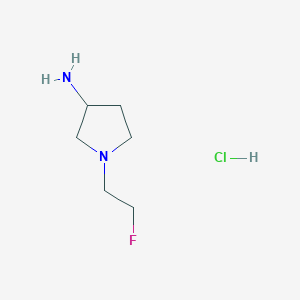
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H13FN2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluoroethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
化学反应分析
Types of Reactions
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.
Substitution: The fluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives.
科学研究应用
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
作用机制
The mechanism of action of 1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Fluoroethyl)pyrrolidin-3-amine: The non-hydrochloride form of the compound.
2-Fluoroethylamine: A simpler compound with similar functional groups.
Pyrrolidine: The parent compound without the fluoroethyl group.
Uniqueness
1-(2-Fluoroethyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the fluoroethyl group and the pyrrolidine ring, which confer specific chemical properties and reactivity. This combination makes it valuable for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C6H14ClFN2 |
|---|---|
分子量 |
168.64 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13FN2.ClH/c7-2-4-9-3-1-6(8)5-9;/h6H,1-5,8H2;1H |
InChI 键 |
VTNZCMORUZVUBX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CCF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


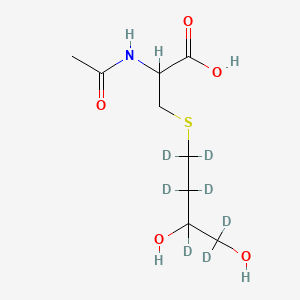
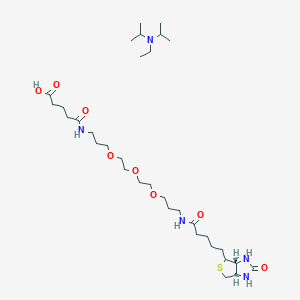
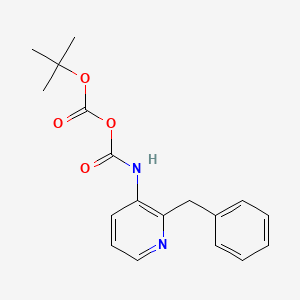
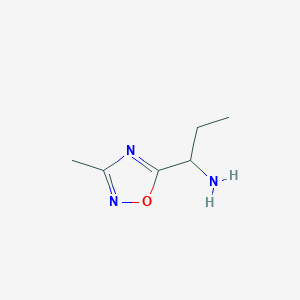
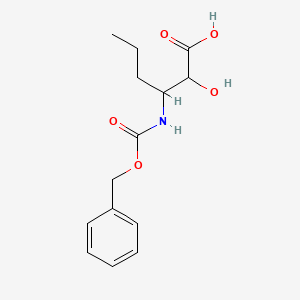
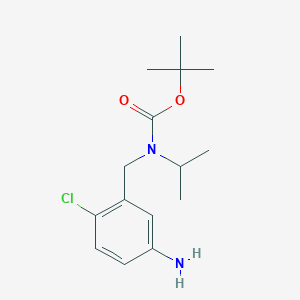
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)

